Ac-rC Phosphoramidite-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

904.1 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1,51+1 |

InChI Key |

QKWKXYVKGFKODW-GIMIFAHKSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of ¹⁵N-Labeled Cytidine Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of ¹⁵N-labeled cytidine (B196190) phosphoramidites, essential building blocks for the site-specific incorporation of isotopic labels into synthetic oligonucleotides. The ability to introduce ¹⁵N atoms into specific positions of RNA or DNA enables advanced structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are critical in drug discovery and development. This document outlines a recommended synthetic pathway, details experimental protocols, and presents quantitative data to assist researchers in the preparation of these valuable reagents.

Introduction

The site-specific incorporation of stable isotopes like ¹⁵N into nucleic acids is a powerful technique for elucidating the structure, dynamics, and interactions of DNA and RNA.[1][2] ¹⁵N-labeled oligonucleotides are particularly valuable for NMR studies, as the ¹⁵N nucleus provides a sensitive probe for investigating hydrogen bonding, base pairing, and ligand interactions.[2][3][4] The synthesis of ¹⁵N-labeled phosphoramidites is a crucial prerequisite for the chemical synthesis of such labeled oligonucleotides. This guide focuses on a preferred and efficient route for the synthesis of ¹⁵N(3)-cytidine phosphoramidite (B1245037).

Synthetic Pathway Overview

The recommended synthetic route commences with a ¹⁵N-labeled uridine (B1682114) precursor, which is subsequently converted to the corresponding cytidine derivative. The synthesis involves a series of protection and functional group interconversion steps, culminating in the phosphitylation to yield the desired phosphoramidite. The key stages of this pathway are:

-

O⁴-Activation of Protected ¹⁵N(3)-Uridine: The synthesis begins with a suitably protected ¹⁵N(3)-uridine. The 4-position of the uracil (B121893) base is activated by sulfonylation to facilitate subsequent amination.

-

Amination to form ¹⁵N(3)-Cytidine: The activated uridine intermediate is then reacted with an ammonia (B1221849) source to introduce the exocyclic amino group, thereby forming the cytidine base.

-

Ribose Protection: The hydroxyl groups of the ribose sugar are appropriately protected to ensure regioselectivity in the final phosphitylation step. The Beigelman route, which employs a temporary 3',5'-O-di-tert-butylsilylene protection, is a highly efficient method for the selective 2'-O-silylation.[5]

-

5'-O-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is standard for solid-phase oligonucleotide synthesis.

-

Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent to generate the reactive phosphoramidite.

This synthetic strategy is depicted in the workflow diagram below.

Experimental Protocols

The following protocols are compiled from various sources and represent a viable route for the synthesis of ¹⁵N(3)-cytidine phosphoramidite.

O⁴-Trisylation of tBDMS-protected ¹⁵N(3)-Uridine

This procedure activates the 4-position of the uridine base for subsequent amination.

-

Materials:

-

tBDMS-protected ¹⁵N(3)-uridine

-

2,4,6-Triisopropylbenzenesulfonyl chloride

-

Triethylamine (B128534) (NEt₃)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve tBDMS-protected ¹⁵N(3)-uridine in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add triethylamine and a catalytic amount of DMAP to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-triisopropylbenzenesulfonyl chloride in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude trisylated intermediate is often used in the next step without further purification.[2]

-

Conversion to Protected ¹⁵N(3)-Cytidine

This step involves the nucleophilic substitution of the O⁴-trisyl group with ammonia to form the cytidine base.

-

Materials:

-

Crude O⁴-trisylated ¹⁵N(3)-uridine intermediate

-

Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the crude trisylated intermediate in THF.

-

Add aqueous ammonium hydroxide to the solution.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours in a sealed vessel.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove THF and excess ammonia.

-

Partition the residue between ethyl acetate (B1210297) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected ¹⁵N(3)-cytidine derivative.

-

Protection of Ribose Hydroxyls (Beigelman Route)[5]

This multi-step procedure selectively protects the 2'-hydroxyl group.

-

Materials:

-

Protected ¹⁵N(3)-cytidine

-

Di-tert-butylsilyl bis(trifluoromethanesulfonate)

-

tert-Butyldimethylsilyl chloride (tBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrogen fluoride-pyridine complex (HF in pyridine)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

3',5'-O-di-tert-butylsilylene protection: Dissolve the protected ¹⁵N(3)-cytidine in anhydrous DMF and cool to 0 °C. Add di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise and stir for 40 minutes.

-

2'-O-tBDMS silylation: To the same reaction mixture, add imidazole followed by tBDMS-Cl. Warm the mixture to 60 °C and stir for 2 hours.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.

-

Removal of the 3',5'-silyl group: Dissolve the crude product in a mixture of pyridine and DCM. Add HF in pyridine at 0 °C and stir for 2 hours. Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate. Purify by silica gel chromatography.

-

5'-O-Dimethoxytritylation

This step protects the primary 5'-hydroxyl group.

-

Materials:

-

2'-O-tBDMS protected ¹⁵N(3)-cytidine

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

Pyridine, anhydrous

-

-

Procedure:

-

Dissolve the 2'-O-tBDMS protected ¹⁵N(3)-cytidine in anhydrous pyridine.

-

Add DMTr-Cl in portions at room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with methanol.

-

Concentrate the mixture and dissolve the residue in DCM.

-

Wash the organic solution with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

-

Phosphitylation

The final step to generate the phosphoramidite.

-

Materials:

-

5'-O-DMT, 2'-O-tBDMS protected ¹⁵N(3)-cytidine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the fully protected ¹⁵N(3)-cytidine in anhydrous DCM under an inert atmosphere.

-

Add DIPEA to the solution.

-

Slowly add CEP-Cl at room temperature and stir for 4 hours.[6]

-

Monitor the reaction by ³¹P NMR spectroscopy or TLC.

-

Quench the reaction with methanol.

-

Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.

-

Data Presentation

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

| Step | Reaction | Typical Yield (%) | Reference |

| 1 & 2 | O⁴-Trisylation and Amination | 60-70 (over 2 steps) | [2] |

| 3 | 2'-O-tBDMS Protection (Beigelman Route) | 60-66 (over multiple steps) | [5] |

| 4 | 5'-O-DMT Protection | 80-90 | [7] |

| 5 | Phosphitylation | 70-90 | [6] |

| Overall | Total Synthesis | ~10-20 | Calculated |

Characterization

The final ¹⁵N-labeled cytidine phosphoramidite and key intermediates should be thoroughly characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of all expected protons and the integrity of the protecting groups.

-

¹³C NMR: To verify the carbon skeleton.

-

³¹P NMR: To confirm the formation of the phosphoramidite, which should exhibit a characteristic signal around 148-150 ppm.

-

¹⁵N NMR: Direct or indirect (via ¹H-¹⁵N HSQC) detection to confirm the incorporation and position of the ¹⁵N label.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product and key intermediates, further verifying the incorporation of the ¹⁵N isotope.

Applications in Drug Development

The availability of ¹⁵N-labeled cytidine phosphoramidites is crucial for the development of nucleic acid-based therapeutics, including antisense oligonucleotides, siRNAs, and aptamers. Site-specific isotopic labeling allows for:

-

Structural Determination: Detailed NMR structural studies of drug-target complexes, providing insights into the binding mode and mechanism of action.

-

Dynamic Studies: Investigation of the conformational dynamics of both the drug and its target upon binding.

-

Metabolic Studies: Tracing the metabolic fate of oligonucleotide drugs in biological systems.[2]

Conclusion

The synthesis of ¹⁵N-labeled cytidine phosphoramidites is a multi-step process that requires careful control of protecting group chemistry and reaction conditions. The route outlined in this guide, starting from a ¹⁵N-labeled uridine precursor, represents an efficient and established method for obtaining these valuable research tools. The availability of these labeled building blocks is paramount for advancing our understanding of nucleic acid biology and for the rational design of novel oligonucleotide-based therapeutics.

References

- 1. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and characterization of a uniformly 2 H/ 15 N-labeled RNA oligonucleotide for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of 15N-Labeled RNA: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biochemical properties, synthesis, and application of Nitrogen-15 (¹⁵N) labeled Ribonucleic Acid (RNA). The incorporation of stable isotopes, particularly ¹⁵N, is a cornerstone technique in modern structural biology, enabling high-resolution analysis of RNA structure, dynamics, and interactions by Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Biochemical Properties of ¹⁵N-Labeled RNA

The primary advantage of ¹⁵N labeling lies in its nuclear properties. The ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active. Unlike the highly abundant ¹⁴N isotope (spin=1), the spin-1/2 of ¹⁵N results in sharp, well-resolved NMR signals, which are essential for detailed molecular structure analysis.[1]

A critical biochemical property of ¹⁵N-labeled RNA is that the isotopic substitution is considered non-perturbative. The modest increase in mass has a negligible effect on the RNA's structure, folding, thermodynamic stability, and biological function. This allows researchers to study the molecule in a state that is, for all practical purposes, identical to its unlabeled counterpart. This principle is foundational to its use in biophysical studies, where the label serves as a passive probe rather than an active modifier.[2][3]

The key application of this property is in heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. These experiments correlate the chemical shifts of protons directly bonded to ¹⁵N atoms, dramatically increasing spectral dispersion and resolving the signal overlap that plagues traditional one-dimensional proton NMR of large biomolecules.[2][4][5]

Synthesis and Yield of ¹⁵N-Labeled RNA

The most common method for producing ¹⁵N-labeled RNA for structural studies is through in vitro transcription (IVT) using T7 RNA polymerase.[2][6] This process requires ¹⁵N-labeled ribonucleoside triphosphates (NTPs), which are typically produced biosynthetically. The general workflow involves growing bacteria, such as E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched salt (e.g., ¹⁵NH₄Cl).[7] The bacteria incorporate the heavy isotope into all nitrogen-containing biomolecules, including ribosomal RNA (rRNA). The rRNA is then harvested, hydrolyzed into nucleotide monophosphates (NMPs), and enzymatically phosphorylated to yield high-purity ¹⁵N-NTPs for the transcription reaction.[7]

Quantitative Data on Synthesis and Yield

The following tables summarize typical yields at key stages of the ¹⁵N-labeled RNA production process.

| Parameter | Typical Yield | Source |

| ¹⁵N-NTP Production | ~180 µmoles of labeled NTPs per gram of ¹³C enriched glucose | [8] |

| In Vitro Transcription | >200 µg of pure mRNA from a 50 µL reaction | [9] |

| In Vitro Transcription | Up to 5-7 mg/mL of RNA in scalable reactions | [9] |

Table 1: Summary of typical yields for ¹⁵N-labeled NTP and RNA synthesis.

Application in Structural Biology: RNA-Protein Interaction Analysis

A primary application for ¹⁵N-labeled RNA is the study of interactions with proteins and other ligands, which is critical in drug discovery and molecular biology. By labeling the RNA, it can be selectively observed in the presence of an unlabeled binding partner. The technique of chemical shift perturbation (CSP) mapping is particularly powerful.[10][11]

In a typical CSP experiment, a series of ¹H-¹⁵N HSQC spectra are recorded for the ¹⁵N-labeled RNA, both free and in the presence of increasing concentrations of an unlabeled protein ligand. Upon binding, the chemical environment of the nitrogen and attached proton nuclei within the RNA changes, causing shifts in their corresponding peaks in the HSQC spectrum. By tracking these changes, researchers can precisely map the interaction interface on the RNA molecule.

Quantitative Analysis of Chemical Shift Perturbation

The magnitude of the chemical shift perturbation (Δδ) for each residue is calculated to quantify the effect of ligand binding. These values are used to identify the specific nucleotides most affected by the interaction.

| Residue Number | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined ΔδAV (ppm) |

| Gln 7 | 0.15 | 0.75 | 0.212 |

| Glu 32 | 0.12 | 0.60 | 0.170 |

| Gly 48 | 0.18 | 0.95 | 0.262 |

| Ser 52 | 0.16 | 0.80 | 0.226 |

Table 2: Example of quantitative chemical shift perturbation data for a ¹⁵N-labeled protein upon binding a ligand. The same principle applies to observing a ¹⁵N-labeled RNA binding to an unlabeled protein. The combined chemical shift change (ΔδAV) is calculated using the formula: ΔδAV = [(Δδ¹H)² + (α * Δδ¹⁵N)²]1/2, where α is a scaling factor (commonly ~0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[4]

Diagrams of Workflows and Principles

The following diagrams illustrate the key processes involved in the production and use of ¹⁵N-labeled RNA.

Caption: Chemo-enzymatic synthesis of ¹⁵N-labeled RNA.

Caption: Workflow for RNA-protein interaction analysis using NMR.

Caption: Principle of the ¹H-¹⁵N HSQC NMR experiment.

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription of ¹⁵N-Labeled RNA

This protocol provides a general framework for the synthesis of ¹⁵N-labeled RNA. Optimal concentrations of magnesium and NTPs are critical and may need to be adjusted based on the specific RNA sequence and length.[5][12]

Materials:

-

Linearized DNA template with a T7 promoter (1 µg)

-

¹⁵N-labeled rNTP solution mix (ATP, GTP, CTP, UTP), 10 mM each

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 5 mM Spermidine)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

RNase Inhibitor (e.g., 40 U/µL)

-

Nuclease-free water

Procedure:

-

At room temperature, assemble the following reaction in a 1.5 mL nuclease-free microfuge tube (for a 20 µL final volume):

-

Nuclease-free water to 20 µL

-

4 µL of 5x Transcription Buffer

-

2 µL of each ¹⁵N-rNTP (8 µL total)

-

1 µL of DNA template (1 µg)

-

0.5 µL of RNase Inhibitor

-

-

Mix gently by pipetting.

-

Add 1 µL of T7 RNA Polymerase to initiate the reaction. Mix gently.

-

Incubate the reaction at 37°C for 2-4 hours. For long transcripts, a lower temperature (e.g., 30°C) may improve the yield of full-length product.[5]

-

(Optional) Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.

-

Stop the reaction by adding a suitable buffer (e.g., containing EDTA).

-

Purify the RNA transcript using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or HPLC.[13]

Protocol 2: ¹H-¹⁵N HSQC Experiment for RNA

This protocol outlines the basic steps for acquiring a ¹H-¹⁵N HSQC spectrum on a ¹⁵N-labeled RNA sample. Specific parameters will vary based on the spectrometer, probe, and sample.[7]

Sample Preparation:

-

Prepare the ¹⁵N-labeled RNA sample to a final concentration of at least 50 µM, preferably higher (0.1 - 1.0 mM).

-

The sample buffer should be appropriate for maintaining RNA stability (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

-

Add 5-10% Deuterium Oxide (D₂O) to the final sample for spectrometer locking.

-

Transfer the sample to a suitable NMR tube (e.g., a Shigemi tube for low-volume samples).

Spectrometer Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the D₂O signal and tune/match the probe for ¹H and ¹⁵N frequencies.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).

-

Set the key acquisition parameters:

-

¹H Spectral Width (sw): ~12-16 ppm, centered on the water resonance (~4.7 ppm).

-

¹⁵N Spectral Width (sw): ~30-40 ppm, centered around 115-120 ppm for amide groups.[1]

-

Direct Dimension (t₂): 1024 or 2048 complex points.

-

Indirect Dimension (t₁): 128 to 256 complex points.

-

Number of Scans (ns): 8, 16, or more per increment, depending on sample concentration.

-

Number of Dummy Scans (ds): At least 16 to reach steady state.

-

-

Calibrate the 90° pulses for both ¹H and ¹⁵N channels.

-

Set the receiver gain automatically (rga).

-

Start the acquisition (zg). A typical experiment can take from 30 minutes to several hours.

Processing:

-

Apply window functions (e.g., squared sine-bell) to both dimensions.

-

Perform a Fourier Transform (xfb).

-

Phase the spectrum manually in both dimensions.

-

Perform baseline correction as needed.

Conclusion

¹⁵N-labeling is an indispensable tool for the biochemical and biophysical analysis of RNA. By providing an NMR-active, non-perturbative probe, it enables detailed investigation of RNA structure, dynamics, and molecular interactions at atomic resolution. The methodologies for producing and analyzing ¹⁵N-labeled RNA are well-established, empowering researchers in basic science and drug development to unravel the complex roles of RNA in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Thermal Stability, Biophysical Properties, and Molecular Modeling of Oligonucleotides of RNA Containing 2'-O-2-Thiophenylmethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Thermal denaturation of double-stranded nucleic acids: prediction of temperatures critical for gradient gel electrophoresis and polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Metabolome Weakens RNA Thermodynamic Stability and Strengthens RNA Chemical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking RNA's Secrets: A Technical Guide to Ac-rC Phosphoramidite-¹⁵N₂ for High-Resolution Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N⁴-acetylcytidine (ac⁴C) phosphoramidite (B1245037) doubly labeled with ¹⁵N (Ac-rC Phosphoramidite-¹⁵N₂), a specialized chemical tool for the precise determination of RNA structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Challenge of RNA Structural Analysis

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, from gene regulation to catalysis. Elucidating these structures is paramount for understanding disease mechanisms and for the rational design of RNA-targeted therapeutics. However, the inherent complexity and conformational flexibility of RNA present significant challenges to high-resolution structural analysis.

NMR spectroscopy is a powerful technique for studying biomolecular structures in solution, but for larger RNAs, it is often hampered by severe spectral overlap and broad linewidths, making unambiguous resonance assignment difficult. The site-specific incorporation of stable isotopes, such as ¹⁵N, is a crucial strategy to overcome these limitations.[1][2] This guide focuses on the application of a custom-synthesized phosphoramidite, Ac-rC Phosphoramidite-¹⁵N₂, for introducing a structurally significant and isotopically labeled modified nucleotide into RNA oligonucleotides.

The Significance of N⁴-acetylcytidine (ac⁴C)

N⁴-acetylcytidine is a post-transcriptional RNA modification found across all domains of life.[][4] Its presence in functionally important regions of ribosomal RNA (rRNA) and transfer RNA (tRNA) suggests a critical role in maintaining structural integrity and modulating function.[5]

Key Properties of ac⁴C:

-

Duplex Stabilization: The acetyl group of ac⁴C enhances the stability of RNA duplexes. Studies have shown that the incorporation of ac⁴C into an RNA duplex can significantly increase its melting temperature (Tₘ), indicating a more stable structure.[4][5] This stabilization is primarily an enthalpic effect.[5]

-

Structural Enforcement: By stabilizing local RNA structure, ac⁴C can enforce a specific conformation, which can be critical for protein recognition or catalytic activity.[][5]

The ability to place ac⁴C at specific sites within a synthetic RNA, combined with the analytical power of ¹⁵N labeling, provides a unique tool to probe these stabilizing effects and to define local RNA architecture with high precision.

Synthesis of Ac-rC Phosphoramidite-¹⁵N₂

Ac-rC Phosphoramidite-¹⁵N₂ is not a standard commercially available reagent. However, it can be custom synthesized.[4][6][] The following section outlines a proposed synthetic pathway based on established chemical methods for synthesizing labeled and modified phosphoramidites.[1]

The synthesis involves two key stages: the preparation of ¹⁵N₂-labeled N⁴-acetylcytidine and its subsequent conversion to a phosphoramidite building block suitable for solid-phase synthesis.

Caption: Proposed synthetic workflow for Ac-rC Phosphoramidite-¹⁵N₂.

Experimental Protocol: Proposed Synthesis of ¹⁵N₂-N⁴-acetylcytidine

This protocol is adapted from methodologies for synthesizing ¹⁵N-labeled cytidine (B196190) phosphoramidites.[1]

-

Trisylation of Uridine: Start with commercially available uridine. Protect the hydroxyl groups and then activate the O⁴ position using 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl) in the presence of a base like triethylamine.

-

Amination with ¹⁵NH₄Cl: The activated O⁴-trisyl intermediate is then displaced by amination. To achieve double labeling, this step must be performed with ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) where the exocyclic amine is also labeled. This yields ¹⁵N₂-cytidine.

-

Protection of Hydroxyl and Amino Groups: The ¹⁵N₂-cytidine is then protected for solid-phase synthesis. The 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl is protected with a tert-butyldimethylsilyl (TBDMS) group.

-

Acetylation: The exocyclic N⁴ amino group is acetylated using acetic anhydride.

-

Phosphitylation: The final protected ¹⁵N₂-N⁴-acetylcytidine nucleoside is then phosphitylated at the 3'-hydroxyl position using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final Ac-rC Phosphoramidite-¹⁵N₂.

Incorporation into RNA via Solid-Phase Synthesis

The synthesized Ac-rC Phosphoramidite-¹⁵N₂ can be incorporated into a target RNA sequence using a standard automated solid-phase synthesizer. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Caption: Standard solid-phase RNA synthesis cycle.

Experimental Protocol: Solid-Phase Synthesis

-

Preparation: Dissolve the Ac-rC Phosphoramidite-¹⁵N₂ in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Install on a designated port on the RNA synthesizer.

-

Synthesis: Program the desired RNA sequence into the synthesizer. The standard synthesis cycle is used. For modified phosphoramidites, the coupling time may need to be extended to ensure high efficiency.

-

Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard deprotection protocol (e.g., AMA - a mixture of aqueous ammonium hydroxide (B78521) and aqueous methylamine).

-

Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

RNA Structure Determination by NMR Spectroscopy

The purified, ¹⁵N-labeled RNA is then prepared for NMR analysis. The presence of the ¹⁵N labels at the N³ and N⁴ positions of the acetylcytidine allows for a range of heteronuclear NMR experiments that resolve spectral overlap and provide valuable structural constraints.

Caption: Workflow for RNA structure determination using NMR.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The purified RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) and annealed by heating and slow cooling to ensure proper folding. For experiments observing exchangeable protons, the sample is prepared in 90% H₂O/10% D₂O.

-

Data Acquisition: A suite of NMR experiments is performed. A key experiment is the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) , which provides a fingerprint of the labeled site, correlating the proton and nitrogen chemical shifts.

-

Structural Analysis: The ¹⁵N labels facilitate the unambiguous assignment of resonances in the crowded spectra. They also enable the measurement of through-bond and through-space correlations, such as hydrogen bonding patterns via HNN-COSY experiments , which are critical for defining the RNA's secondary and tertiary structure.[1]

Data Presentation

Quantitative data is essential for evaluating the impact of ac⁴C on RNA stability and for assessing the quality of the synthesis.

Table 1: Thermodynamic Stability of ac⁴C in RNA Duplexes

This table summarizes the change in melting temperature (ΔTₘ) observed upon substituting a cytidine with N⁴-acetylcytidine in an RNA duplex.

| RNA Duplex Context | ΔTₘ (ac⁴C vs. C) (°C) | Reference |

| Fully complementary duplex based on human 18S rRNA | +1.7 | [5] |

| D-arm hairpin of eukaryotic tRNASer | +8.2 | [5] |

| Polyuridine DNA context | +0.4 | [2][5] |

Data indicates a significant stabilizing effect of ac⁴C, particularly in its native RNA structural contexts.

Table 2: Typical Coupling Efficiencies in Solid-Phase Synthesis

This table provides expected coupling efficiencies for standard and modified phosphoramidites. The efficiency of the custom-synthesized Ac-rC Phosphoramidite-¹⁵N₂ should be experimentally determined but is expected to be high.

| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) | Reference |

| Standard RNA Phosphoramidites | > 99% | |

| Modified Phosphoramidites (general) | 97 - >99% | |

| Custom Labeled Phosphoramidites | > 90% |

High coupling efficiency is critical for the synthesis of long, high-purity oligonucleotides.

Conclusion

Ac-rC Phosphoramidite-¹⁵N₂ represents a powerful, albeit specialized, tool for RNA structural biology. By combining the inherent structural influence of N⁴-acetylcytidine with the analytical advantages of ¹⁵N isotopic labeling, researchers can dissect the complexities of RNA folding and function with greater precision. While requiring custom synthesis, the insights gained from its application in NMR-based studies can accelerate the discovery and development of novel RNA-targeted therapeutics. This guide provides the foundational knowledge for the synthesis, incorporation, and utilization of this valuable chemical probe.

References

A Technical Guide to Isotopic Labeling of RNA using Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA structure, dynamics, and interactions is fundamental to understanding its diverse biological roles in gene regulation, catalysis, and signaling.[1] However, biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for atomic-resolution studies in solution, face significant challenges with RNA.[1][2][3] Larger RNA molecules produce complex NMR spectra with severe signal overlap and line broadening, making interpretation difficult.[3]

Stable isotope labeling, using isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), provides a powerful solution to these challenges.[1][4] While enzymatic methods like in vitro transcription are well-suited for uniform labeling, the chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry allows for the precise, site-specific introduction of isotopic labels.[1][4][5] This precise control is a major advantage, as it simplifies complex NMR spectra, resolves resonance ambiguities, and enables the detailed study of local conformational dynamics that are critical for understanding biological function and drug interactions.[4][5][6] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of isotopic labeling of RNA via phosphoramidite chemistry.

Core Principles: Solid-Phase Phosphoramidite Chemistry

The solid-phase synthesis of RNA is a cyclical process that builds the oligonucleotide chain in a 3' to 5' direction while it is anchored to a solid support. The cycle consists of four primary chemical steps: de-blocking, coupling, capping, and oxidation.[4] An isotopically labeled nucleotide is introduced by using a phosphoramidite building block containing the desired isotope during the coupling step at the specified position in the sequence.[4]

Synthesis of Labeled RNA Phosphoramidites

The critical precursors for this technique are the isotopically labeled nucleoside phosphoramidites. Their synthesis is a multi-step chemical process that requires careful protection of reactive groups. Several strategies have been developed to produce these essential building blocks.[1] A common challenge is the protection of the 2'-hydroxyl group of the ribose, with groups like 2′-O-tBDMS (tert-butyldimethylsilyl) and 2′-O-TOM (tri-iso-propylsilyloxymethyl) being frequently used due to the commercial availability of the corresponding unlabeled materials.[1][7]

A chemo-enzymatic strategy is often employed, starting from commercially available labeled precursors like [¹³C]-formic acid or by preparing labeled nucleosides through de novo biosynthesis.[1][7] These are then converted through a series of chemical reactions into the final phosphoramidite product.

Quantitative Data: Synthesis Yields

The overall yield of labeled phosphoramidite synthesis can vary significantly depending on the specific nucleoside and labeling pattern. The following table summarizes representative yields from published methods.

| Labeled Nucleoside/Phosphoramidite | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| [1-¹⁵N]-Adenosine Phosphoramidite | Inosine precursor | 8 | 16% | [1] |

| [1-¹⁵N]-Guanosine Phosphoramidite | Nitroso-inosine intermediate | 11 | 9% | [1] |

| [3-¹⁵N]-Uridine Phosphoramidite | Unlabeled 2′-O-tBDMS-uridine | 6 | 22% | [1] |

| [3-¹⁵N]-Cytidine Phosphoramidite | 2′-O-tBDMS-[3-¹⁵N]-uridine | 5 | 25% | [1] |

| [8-¹³C-1,7,NH₂-¹⁵N₃]-Adenosine | [8-¹³C-7,NH₂-¹⁵N₂]-adenosine | 5 | 60-62% | [1] |

| [8-¹³C-1,7,NH₂-¹⁵N₃]-Guanosine | [8-¹³C-7,NH₂-¹⁵N₂]-adenosine | 4 | 65-70% | [1] |

| [1′,5′,6-¹³C₃-1,3-¹⁵N₂]-UTP | [6-¹³C₂-1,3-¹⁵N₂]-uracil & [1,5-¹³C₂]-ribose | 1 (one-pot) | 90% | [3] |

| [1′,5′,6-¹³C₃-1,3-¹⁵N₂]-CTP | [6-¹³C₂-1,3-¹⁵N₂]-uracil & [1,5-¹³C₂]-ribose | 1 (one-pot) | 95% | [3] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Site-Specifically Labeled RNA

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific isotopic label using an automated DNA/RNA synthesizer.

Materials:

-

Solid support (e.g., CPG resin) with the initial 3'-most nucleoside attached.

-

Unlabeled RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., 2'-O-TBDMS).

-

Isotopically labeled RNA phosphoramidite(s) of choice.

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

-

Oxidizer (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

De-blocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

-

Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous Methylamine 1:1).

-

Buffer for 2'-O-silyl deprotection (e.g., Triethylamine trihydrofluoride).

Methodology:

-

Synthesizer Setup: Load the solid support column, phosphoramidites, and all required reagents onto an automated synthesizer. Program the desired RNA sequence, specifying the cycle in which the labeled phosphoramidite will be coupled.

-

Initial De-blocking: The first cycle begins with the removal of the 5'-dimethoxytrityl (DMTr) protecting group from the nucleoside on the solid support using the de-blocking solution.

-

Coupling: The next phosphoramidite in the sequence (either unlabeled or the specific isotopically labeled monomer) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion-mutant sequences.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester using the iodine solution.[5]

-

Cycle Iteration: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide until the full-length RNA sequence is assembled.

-

Final Cleavage and Deprotection: After the final cycle, the RNA is cleaved from the solid support using the AMA solution. This step also removes the protecting groups from the phosphate (B84403) backbone and the nucleobases.

-

2'-OH Deprotection: The 2'-O-silyl protecting groups (e.g., TBDMS) are removed by incubation in a specialized fluoride-containing buffer.

-

Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length, labeled oligonucleotide.

-

Quality Control: The final product's identity and purity are confirmed using techniques like mass spectrometry (to verify the mass increase from the isotope) and analytical HPLC.

Protocol 2: Metabolic Labeling of RNA with ¹³C-Precursors

For comparison, metabolic labeling offers a method for uniform incorporation of isotopes in cell culture.[8]

Materials:

-

Cultured cells of interest.

-

Cell culture medium deficient in the precursor to be labeled (e.g., glucose-free DMEM).

-

¹³C-labeled precursor (e.g., [U-¹³C₆]-glucose).

-

Standard cell culture reagents (FBS, antibiotics).

-

RNA extraction kit.

-

Reagents for RNA digestion to nucleosides.

-

LC-MS/MS system.

Methodology:

-

Cell Culture: Grow cells in standard medium to the desired confluency.

-

Medium Exchange: Replace the standard medium with the precursor-deficient medium containing the ¹³C-labeled precursor (e.g., [U-¹³C₆]-glucose).

-

Incubation: Culture the cells for a defined period to allow for the incorporation of the labeled precursor into newly synthesized RNA.[8]

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit or standard Trizol protocol.

-

RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to determine the ratio of labeled (heavy) to unlabeled (light) nucleosides, which allows for the quantification of RNA synthesis and turnover.[8]

Comparison of Labeling Methodologies

| Feature | Solid-Phase Synthesis (Phosphoramidites) | Enzymatic Synthesis (In Vitro Transcription) | Metabolic Labeling (In Vivo) |

| Labeling Pattern | Site-specific, segmental, or uniform | Primarily uniform; some complex chemo-enzymatic methods for site-specificity[9][10] | Uniform |

| Control over Label Position | Absolute, at any desired nucleotide[1][4][6] | Limited; depends on labeled NTP availability | None; depends on metabolic pathways |

| RNA Length | Practical limit of ~50-80 nucleotides due to decreasing yield[9][10] | Can produce very long RNAs (>1000 nt) | All cellular RNAs |

| Yield | Lower for long sequences | High | High (cellular level) |

| Cost of Labeled Precursors | High (labeled phosphoramidites)[11] | Moderate to high (labeled NTPs)[11] | Low to moderate (e.g., labeled glucose) |

| Primary Application | High-resolution NMR of specific sites, dynamics, drug binding[1][6] | NMR of small-to-medium RNAs, global structural analysis | RNA turnover, metabolic flux analysis, proteomics (SILAC)[8][12] |

Applications in Research and Drug Development

The ability to introduce isotopic labels at specific sites in an RNA molecule provides unparalleled insights into its function and interactions, which is critical for basic research and the development of RNA-based therapeutics.[4][12]

-

NMR Spectroscopy: Site-specific labels act as powerful probes. By labeling a single C-H pair in a large RNA, the corresponding signals in an NMR spectrum can be unambiguously identified and studied without interference from other signals.[6] This simplifies spectra, allows for the study of local dynamics at functionally important sites (like drug-binding pockets or catalytic cores), and helps monitor conformational changes upon ligand or drug binding.[1][6][10]

-

Mass Spectrometry: Isotopic labels serve as internal standards for the highly accurate quantification of RNA, its modifications, and its metabolites.[13][14][15] In drug development, this is essential for pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of an RNA therapeutic with high precision.[16]

-

Drug Discovery: Labeled oligonucleotides are used to characterize drug-target interactions.[12] By monitoring the chemical shift perturbations in an NMR spectrum of a labeled RNA upon addition of a small molecule, researchers can map the binding site and determine binding affinities, accelerating the optimization of drug candidates.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 13. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 15N-Labeled Phosphoramidite Chemistry for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and application of 15N-labeled phosphoramidites for the production of isotopically labeled RNA. The site-specific incorporation of ¹⁵N into RNA oligonucleotides is an indispensable tool for detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, offering unparalleled insights into RNA function, molecular interactions, and the mechanisms of RNA-based therapeutics.

Introduction to 15N-Labeled RNA

Stable isotope labeling of RNA with ¹⁵N is a powerful strategy to overcome the inherent challenges of studying RNA structure and dynamics.[1][2] The introduction of ¹⁵N atoms at specific positions within the nucleobases allows for the selective observation of nuclei in crowded NMR spectra, facilitating resonance assignment and the characterization of complex RNA folds and intermolecular interactions.[2][3] This is particularly crucial for understanding the mechanisms of ribozymes, riboswitches, and RNA-protein complexes, which are central to numerous biological processes and are increasingly targeted in drug development.[3][4]

The primary method for generating site-specifically ¹⁵N-labeled RNA is through solid-phase chemical synthesis using labeled phosphoramidite (B1245037) building blocks.[2][3] This approach offers precise control over the placement of the isotopic label, a capability not afforded by enzymatic methods that typically result in uniform labeling.[2]

Synthesis of 15N-Labeled Phosphoramidites

The synthesis of ¹⁵N-labeled RNA phosphoramidites is a multi-step process that begins with the synthesis of ¹⁵N-labeled nucleobases, followed by their conversion to nucleosides, and finally to the desired phosphoramidite monomers. While various synthetic routes have been developed, this guide focuses on established and efficient methods for each of the four standard ribonucleosides.

Synthesis of 15N-Labeled Nucleosides

The introduction of the ¹⁵N isotope typically occurs at the nucleobase synthesis stage, utilizing ¹⁵N-labeled precursors.

Recommended Synthetic Routes for ¹⁵N-Labeled Ribonucleosides:

-

[3-¹⁵N]-Uridine and [3-¹⁵N]-Cytidine: A common strategy involves the synthesis of [3-¹⁵N]-uridine, which can then be converted to [3-¹⁵N]-cytidine. The synthesis of [3-¹⁵N]-uridine can be achieved in three steps with a 49% yield.[3] The subsequent conversion to [3-¹⁵N]-cytidine is accomplished in two additional steps with an 81% yield.[3]

-

[1-¹⁵N]-Adenosine: A preferred route starts from acetylated inosine, which undergoes N(1) nitration and subsequent substitution with ¹⁵NH₃.[4]

-

[1-¹⁵N]-Guanosine: Synthetic routes often utilize a Dimroth rearrangement of ¹⁵N(6)-labeled 1-alkoxy adenosines.[4]

-

[7,NH₂-¹⁵N₂]-Adenosine and [1,7,NH₂-¹⁵N₃]-Guanosine: These multiply labeled purines can be synthesized starting from 4-amino-6-hydroxy-2-mercaptopyrimidine. The first ¹⁵N is introduced via nitrosation/reduction, followed by ring closure. The second ¹⁵N is introduced by displacement of a chloride with ¹⁵NH₃.[5]

Conversion of Nucleosides to Phosphoramidites

Once the ¹⁵N-labeled nucleoside is obtained, it must be appropriately protected and then phosphitylated to yield the final phosphoramidite building block suitable for solid-phase RNA synthesis.

General Workflow for Phosphoramidite Synthesis:

Caption: General workflow for the conversion of a 15N-labeled nucleoside to a phosphoramidite.

The choice of protecting groups, particularly for the 2'-hydroxyl, is critical for efficient solid-phase synthesis. Commonly used 2'-OH protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[3] While TBDMS is widely used, it can lead to lower coupling efficiencies and longer coupling times.[3]

Quantitative Data on Synthesis

The efficiency of each synthetic step is crucial for the overall yield of the ¹⁵N-labeled phosphoramidite. The following tables summarize reported yields for key synthetic transformations.

Table 1: Reported Yields for ¹⁵N-Labeled Nucleoside Synthesis

| Labeled Nucleoside | Number of Steps | Overall Yield (%) | Reference |

| [3-¹⁵N]-Uridine | 3 | 49 | [3] |

| [3-¹⁵N]-Cytidine (from Uridine) | 2 | 81 | [3] |

| [8-¹³C-1,7,NH₂-¹⁵N₃]-Adenosine | 5 | 60-62 | [3] |

| [8-¹³C-1,7,NH₂-¹⁵N₃]-Guanosine | 4 | 65-70 | [3] |

Table 2: Reported Yields for Phosphoramidite Synthesis from Protected Nucleosides

| Protected Nucleoside | Phosphitylation Reagent | Yield (%) | Reference |

| N-Ac,5′-O-DMTr,2′-O-TOM-nucleosides | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | ≥90 | [3] |

Experimental Protocols

General Protocol for Solid-Phase Synthesis of ¹⁵N-Labeled RNA

This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide with a site-specifically incorporated ¹⁵N-labeled phosphoramidite.

Materials:

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside.

-

Unlabeled RNA phosphoramidites (A, C, G, U) with appropriate protecting groups.

-

¹⁵N-labeled RNA phosphoramidite.

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride, N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking agent (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

Procedure:

-

Synthesizer Setup: Load all reagents and the solid support onto an automated DNA/RNA synthesizer.

-

Sequence Programming: Input the desired RNA sequence, specifying the cycle for the incorporation of the ¹⁵N-labeled phosphoramidite.

-

Synthesis Cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: The activated phosphoramidite (either labeled or unlabeled) is coupled to the free 5'-hydroxyl group. Coupling efficiencies are typically >99%.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

-

-

Cycle Repetition: The synthesis cycle is repeated until the full-length oligonucleotide is assembled.

-

Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The crude RNA is purified, typically by high-performance liquid chromatography (HPLC).

Characterization of ¹⁵N-Labeled RNA

Mass Spectrometry:

-

Purpose: To confirm the successful incorporation of the ¹⁵N label and to assess the isotopic purity of the synthesized RNA.

-

Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the RNA. The observed mass shift corresponds to the number of incorporated ¹⁵N atoms. Isotopic purity can be assessed by analyzing the isotopic distribution of the molecular ion peak. Mass accuracies of 0.1% for MALDI-TOF and 0.001% for Orbitrap mass spectrometers can confirm >99% ¹⁵N-labeling.[6]

NMR Spectroscopy:

-

Purpose: To verify the position of the ¹⁵N label and to conduct structural and dynamic studies.

-

Method: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or other multi-dimensional NMR experiments are performed. The presence of a correlation peak at the expected chemical shifts confirms the site-specific incorporation of the ¹⁵N label.

Applications and Experimental Workflows

¹⁵N-labeled RNA is instrumental in a variety of applications, particularly in the study of RNA-protein interactions, which are fundamental to gene regulation and other cellular processes.

Workflow for Studying RNA-Protein Interactions

The following diagram illustrates a typical experimental workflow for investigating the interaction between a ¹⁵N-labeled RNA and a protein of interest.

Caption: Workflow for studying RNA-protein interactions using 15N-labeled RNA.

This workflow enables the identification of the protein binding site on the RNA by monitoring chemical shift perturbations in the NMR spectra of the ¹⁵N-labeled RNA upon protein titration.

Conclusion

15N-labeled phosphoramidite chemistry provides a robust and precise method for the synthesis of site-specifically labeled RNA oligonucleotides. This technology is fundamental for advanced structural and dynamic studies of RNA and their complexes, driving progress in our understanding of RNA biology and the development of novel RNA-targeted therapeutics. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers embarking on the synthesis and application of ¹⁵N-labeled RNA.

References

- 1. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Acetyl-ribocytidine (Ac-rC) as a Protecting Group in Solid-Phase RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The success of solid-phase RNA synthesis hinges on the strategic use of protecting groups to ensure the fidelity and integrity of the synthesized sequence. Among these, the choice of protecting group for the exocyclic amine of cytidine (B196190) is critical. This technical guide provides an in-depth exploration of the N-acetyl-ribocytidine (Ac-rC) protecting group, detailing its advantages, relevant experimental protocols, and comparative performance data.

Introduction to Protecting Groups in RNA Synthesis

Solid-phase synthesis of RNA oligonucleotides is a cyclical process involving four key steps for the addition of each nucleotide: detritylation, coupling, capping, and oxidation.[1] To prevent unwanted side reactions at reactive sites on the nucleobases and the ribose sugar, these sites are temporarily masked with chemical moieties known as protecting groups. An ideal protecting group should be stable throughout the synthesis cycles but readily and selectively removable under conditions that do not compromise the integrity of the growing RNA chain.

The 2'-hydroxyl group of the ribose sugar, unique to RNA, presents a significant challenge, requiring a robust protecting group to prevent strand cleavage.[2] Similarly, the exocyclic amines of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (C) must be protected. Common protecting groups for these bases include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[3]

The N-Acetyl-ribocytidine (Ac-rC) Protecting Group

The N-acetyl-ribocytidine (Ac-rC) protecting group is a widely used protecting group for the exocyclic amine of cytidine in RNA synthesis.[4] Its popularity stems from its facile removal under mild basic conditions, which minimizes the risk of side reactions and damage to the synthesized RNA molecule.

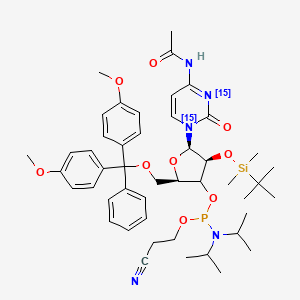

Chemical Structure

The Ac-rC phosphoramidite (B1245037) is the building block used in solid-phase synthesis. It consists of the cytidine ribonucleoside with an acetyl group protecting the N4-amino group, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a phosphoramidite group at the 3'-hydroxyl, and a protecting group (commonly tert-butyldimethylsilyl, TBDMS) on the 2'-hydroxyl.

Caption: Chemical structure of Ac-rC phosphoramidite.

Advantages of the Ac-rC Protecting Group

The primary advantage of the Ac-rC protecting group lies in its rapid and clean deprotection. Compared to the more traditional benzoyl (Bz) protecting group for cytidine, the acetyl group is significantly more labile. This rapid removal is crucial for several reasons:

-

Minimization of Side Reactions: Prolonged exposure to the strong basic conditions required for deprotection can lead to undesirable side reactions, such as transamination of the cytidine base. The fast deprotection of Ac-rC significantly reduces the likelihood of such events.

-

Compatibility with Mild Deprotection Strategies: The lability of the acetyl group allows for the use of milder deprotection cocktails and shorter reaction times, which is particularly beneficial for the synthesis of long or sensitive RNA sequences.

-

Improved Purity of the Final Product: By minimizing side reactions, the use of Ac-rC can lead to a higher purity of the crude RNA oligonucleotide, simplifying the downstream purification process.

Quantitative Data and Performance Comparison

While direct head-to-head comparative studies providing extensive quantitative data are not always readily available in a single publication, the following tables summarize typical performance characteristics based on information from technical guides and research articles.

Coupling Efficiency

The coupling efficiency of phosphoramidites is a critical factor determining the overall yield of the final oligonucleotide. For RNA synthesis, coupling efficiencies are generally high, though they can be slightly lower than for DNA synthesis due to the steric hindrance of the 2'-hydroxyl protecting group.

| Protecting Group | Typical Coupling Efficiency per Step | Reference |

| Ac-rC | >99% | [5] |

| Bz-rC | >98% | General literature |

Note: Coupling efficiency is highly dependent on the synthesizer, reagents, and protocol used.

Deprotection Conditions and Time

The most significant advantage of Ac-rC is observed in the deprotection step.

| Protecting Group | Deprotection Reagent | Temperature | Deprotection Time | Potential Side Reactions |

| Ac-rC | Aqueous Methylamine/Ammonium Hydroxide (AMA) | 65°C | 10-15 minutes | Minimal |

| Bz-rC | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Transamination, chain degradation |

Experimental Protocols

The following section provides a detailed methodology for the key steps in solid-phase RNA synthesis utilizing the Ac-rC protecting group.

Solid-Phase RNA Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps, repeated for each nucleotide addition.

1. Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Procedure: The column containing the solid support with the growing RNA chain is treated with the TCA solution to remove the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction.

-

Time: 2-3 minutes.

2. Coupling:

-

Reagents:

-

Ac-rC phosphoramidite solution (0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The Ac-rC phosphoramidite and activator are delivered to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive with the free 5'-hydroxyl group of the growing RNA chain.

-

Time: 5-10 minutes.

3. Capping:

-

Reagents:

-

Capping A: Acetic anhydride/Pyridine/THF.

-

Capping B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in n-1 shortmer impurities.

-

Time: 1-2 minutes.

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Time: 1-2 minutes.

References

- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atdbio.com [atdbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Reactivity-based RNA profiling for analyzing transcriptome interactions of small molecules in human cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Principles of Solid-Phase RNA Synthesis with Isotopic Labels

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for the solid-phase synthesis of RNA oligonucleotides incorporating stable isotopic labels. The precise, site-specific introduction of isotopes such as 13C, 15N, and 2H into RNA is a powerful technique for elucidating structure, dynamics, and interactions at an atomic level, with significant applications in drug discovery and development.[1][2][]

Core Principles of Phosphoramidite (B1245037) Chemistry for Isotopic Labeling

Solid-phase synthesis is the preferred method for the chemical synthesis of RNA oligonucleotides.[4] This technique involves the sequential addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support, such as controlled-pore glass (CPG).[4][5] The solid support simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing, which also enables automation.[4][5]

The most widely used chemical approach is the phosphoramidite method, which is a cyclical process involving four main chemical steps for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[1][4][] To introduce a stable isotope-labeled nucleotide, a phosphoramidite building block containing the desired isotope is used during the coupling step at the specified position in the sequence.[1]

A critical aspect of RNA synthesis is the protection of the 2'-hydroxyl group of the ribose sugar to prevent unwanted side reactions.[7] Common protecting groups for the 2'-hydroxyl include tert-butyldimethylsilyl (TBDMS) and 2'-O-triisopropylsilyloxymethyl (TOM).[7]

The Synthesis Cycle: A Step-by-Step Breakdown

The solid-phase synthesis of RNA using phosphoramidite chemistry is an iterative process. Each cycle adds one nucleotide to the growing chain.

-

De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treating the support with an acid, such as dichloroacetic acid in toluene.[4][5][8]

-

Coupling: The next nucleotide, in the form of a phosphoramidite monomer, is activated and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[4][9] The isotopically labeled phosphoramidite is introduced at this stage for site-specific labeling.[1]

-

Capping: To prevent the growth of failure sequences (chains that did not undergo coupling), any unreacted 5'-hydroxyl groups are blocked or "capped." This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[4][5]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. A common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[4] For the introduction of an ¹⁸O label into the phosphate backbone, ¹⁸O-labeled water is used during this step.[10][11]

This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.[4]

Caption: The four main steps of the solid-phase RNA synthesis cycle.

Synthesis of Isotopically Labeled Phosphoramidites

The foundation of isotopically labeled RNA synthesis lies in the availability of labeled phosphoramidite building blocks. These can be produced through a combination of biotechnological and chemical methods.[12]

-

Uniform Labeling: Uniformly labeled phosphoramidites with 2H, 13C, and/or 15N are often synthesized from nucleosides obtained from labeled bacterial biomass.[12] These labeled nucleosides are then chemically protected to yield the final phosphoramidite.[12]

-

Site-Specific Labeling: For site-specific labeling, chemical synthesis is employed to create custom-labeled oligonucleotides with specific sequences and modifications.[12] This allows for the creation of independent spin systems for high-quality NMR studies.[12] A regioselective 2'-O-silylation, through a 3',5'-O-di-tert-butylsilanediyl protection, has been applied for the synthesis of [1'-¹³C]ribonucleoside phosphoramidite units.[13]

Experimental Protocols

General Solid-Phase Synthesis of an Isotopically Labeled RNA Oligonucleotide

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specifically incorporated 13C-labeled phosphoramidite using an automated synthesizer.

Materials:

-

Controlled-pore glass (CPG) solid support with the first nucleoside pre-attached.

-

Standard and isotopically labeled ribonucleoside phosphoramidites.

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping solution A (acetic anhydride/lutidine/THF) and B (1-methylimidazole/THF).

-

Oxidizing solution (iodine in THF/pyridine/water).

-

De-blocking solution (e.g., 3% dichloroacetic acid in toluene).

-

Anhydrous acetonitrile.

Procedure:

-

Synthesizer Setup: Load the solid support column, phosphoramidites (standard and labeled), and all necessary reagents onto the automated synthesizer.

-

Synthesis Program: Program the desired RNA sequence into the synthesizer, specifying the cycle at which the isotopically labeled phosphoramidite will be introduced.

-

Initiation: The synthesis begins with the de-blocking of the 5'-DMT group of the nucleoside on the solid support.

-

Elongation Cycles: The synthesizer will automatically perform the four-step cycle (de-blocking, coupling, capping, oxidation) for each nucleotide in the sequence.

-

During the specified coupling step, the isotopically labeled phosphoramidite is delivered to the column for incorporation into the growing chain.

-

-

Final De-blocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on).

Cleavage and Deprotection

After synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed.[4]

Materials:

-

Cleavage and deprotection solution (e.g., a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA)).[4]

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-hydroxyl (TBDMS) deprotection.[14]

-

Anhydrous DMSO.[14]

Procedure:

-

Cleavage from Support and Removal of Base/Phosphate Protecting Groups:

-

Removal of 2'-Hydroxyl Protecting Groups (TBDMS):

Caption: The sequential steps from synthesis completion to the final purified product.

Purification of Isotopically Labeled RNA

Purification is essential to isolate the full-length product from shorter, failed sequences. Common methods include polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification Protocol:

-

Add an equal volume of RNA loading buffer to the deprotected RNA sample.

-

Heat the sample at 95°C for 3-5 minutes and then place it on ice.

-

Load the sample onto a denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.

-

Visualize the RNA band by UV shadowing.[16]

-

Excise the band corresponding to the full-length product.

-

Elute the RNA from the gel slice using an appropriate elution buffer.

-

Precipitate the RNA from the elution buffer, wash with ethanol, and resuspend in an appropriate RNase-free buffer.

Quantitative Data in Solid-Phase RNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the final product.

| Parameter | Typical Value/Condition | Reference |

| Phosphoramidite Coupling Time | Up to 6 minutes | [7] |

| Oxidation Time | 1-2 minutes | [4] |

| Base Deprotection (AMA) | 10 minutes at 65°C | [14][15] |

| 2'-TBDMS Deprotection (TEA·3HF) | 2.5 hours at 65°C | [14] |

| Overall Yield for a 20-mer (98% coupling efficiency) | ~67% | [17] |

Applications in Research and Drug Development

The ability to incorporate stable isotopes at specific sites in an RNA molecule provides researchers with a powerful tool for a variety of applications:

-

Structural Biology: Isotopic labeling is instrumental for NMR spectroscopy studies to determine the three-dimensional structure of RNA molecules and their complexes with proteins or small molecules.[18][19][20][21][22] Site-specific labeling helps to resolve spectral overlap, a common challenge in NMR studies of large RNAs.[18][22][23]

-

Drug Discovery: Labeled RNA can be used to study the binding kinetics and affinities of drug candidates that target RNA.[2] This information is crucial for optimizing drug design and advancing drug development pipelines.[2]

-

Pharmacokinetic Studies: Isotope-labeled RNA can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of RNA-based therapeutics.[10]

-

Metabolomics: Isotopically labeled nucleotides can be used to trace the biosynthetic and degradation pathways of RNA.[]

Caption: Key applications of isotopically labeled RNA in scientific research.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 4. benchchem.com [benchchem.com]

- 5. atdbio.com [atdbio.com]

- 7. atdbio.com [atdbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 13. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 16. benchchem.com [benchchem.com]

- 17. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Handling of 15N-Labeled Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the stability and handling of 15N-labeled phosphoramidites. These isotopically labeled reagents are indispensable for advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are crucial for elucidating the structure, dynamics, and interactions of nucleic acids in academic research and therapeutic drug development.[1][2] While the fundamental chemical properties of 15N-labeled phosphoramidites are comparable to their unlabeled counterparts, their high value and the sensitivity of the experiments in which they are used demand rigorous handling and storage protocols to ensure their integrity and prevent costly experimental failures.

Core Principles of Phosphoramidite (B1245037) Stability

The stability of phosphoramidites, including their 15N-labeled variants, is primarily dictated by their susceptibility to two main degradation pathways: hydrolysis and oxidation.[3] These reactions compromise the phosphoramidite's ability to efficiently couple with the growing oligonucleotide chain during solid-phase synthesis, leading to lower yields and the introduction of impurities.[4]

1. Hydrolysis: The trivalent phosphorus (P(III)) center of a phosphoramidite is highly reactive towards water, especially under acidic conditions. This reaction leads to the formation of a phosphonate (B1237965) diester (H-phosphonate), which is inactive in the standard coupling step of oligonucleotide synthesis.

2. Oxidation: Exposure to oxygen can lead to the oxidation of the P(III) center to a pentavalent phosphate (B84403) (P(V)) species. This oxidized form is also incapable of participating in the coupling reaction, effectively terminating the chain extension at that point.

The inherent stability of phosphoramidites is also influenced by the nucleobase. Generally, the order of stability in solution is T > dC > dA > dG, with guanosine (B1672433) (dG) phosphoramidites being notably the most prone to degradation.[5] This increased instability is partly due to the susceptibility of the O6 position of guanine (B1146940) to modification and autocatalytic degradation pathways.[6][7]

The choice of protecting groups for the exocyclic amines of the nucleobases also plays a role in stability. "Mild" protecting groups, which are designed for easier removal after synthesis, can sometimes render the phosphoramidite monomer less stable in solution compared to those with more robust protecting groups.[6]

Quantitative Stability Data

While specific, direct comparative studies on the degradation kinetics of 15N-labeled versus unlabeled phosphoramidites are not extensively published, the stability profiles are widely considered to be highly similar. The introduction of a 15N isotope is not expected to significantly alter the chemical reactivity of the phosphoramidite moiety. Therefore, the stability data for standard phosphoramidites serves as a reliable guide.

The following table summarizes the degradation of standard deoxyribonucleoside phosphoramidites in acetonitrile (B52724) solution over time when stored under an inert atmosphere.